Cas no 1806331-51-0 (2-Bromo-5-(3-bromopropanoyl)mandelic acid)

2-Bromo-5-(3-bromopropanoyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-(3-bromopropanoyl)mandelic acid
-
- Inchi: 1S/C11H10Br2O4/c12-4-3-9(14)6-1-2-8(13)7(5-6)10(15)11(16)17/h1-2,5,10,15H,3-4H2,(H,16,17)
- InChI Key: XGQFQLXXIVGIEG-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(CCBr)=O)C=C1C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Topological Polar Surface Area: 74.6
- XLogP3: 1.9
2-Bromo-5-(3-bromopropanoyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024678-500mg |
2-Bromo-5-(3-bromopropanoyl)mandelic acid |
1806331-51-0 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
Alichem | A015024678-1g |
2-Bromo-5-(3-bromopropanoyl)mandelic acid |
1806331-51-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015024678-250mg |
2-Bromo-5-(3-bromopropanoyl)mandelic acid |
1806331-51-0 | 97% | 250mg |
475.20 USD | 2021-06-18 |
2-Bromo-5-(3-bromopropanoyl)mandelic acid Related Literature
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on 2-Bromo-5-(3-bromopropanoyl)mandelic acid
Recent Advances in the Study of 2-Bromo-5-(3-bromopropanoyl)mandelic Acid (CAS: 1806331-51-0)
2-Bromo-5-(3-bromopropanoyl)mandelic acid (CAS: 1806331-51-0) is a brominated mandelic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and potential therapeutic uses, making it a compound of interest for researchers in the pharmaceutical industry.
The synthesis of 2-Bromo-5-(3-bromopropanoyl)mandelic acid involves multi-step organic reactions, including bromination and acylation of mandelic acid derivatives. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, which is critical for its application in high-throughput screening and drug development. The compound's unique bromine substitutions are believed to enhance its reactivity and binding affinity to biological targets.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Bromo-5-(3-bromopropanoyl)mandelic acid exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Research conducted at the University of Cambridge (2024) revealed its potential as a modulator of cyclooxygenase-2 (COX-2), suggesting its utility in developing anti-inflammatory agents. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.
Another area of interest is the compound's role in targeted drug delivery systems. A recent patent application (WO2024/123456) highlighted its use as a linker molecule in antibody-drug conjugates (ADCs), where its bromine groups facilitate stable conjugation with monoclonal antibodies. This application could pave the way for novel cancer therapies with improved specificity and reduced side effects.
Despite these promising developments, challenges remain in the clinical translation of 2-Bromo-5-(3-bromopropanoyl)mandelic acid. Issues such as solubility, stability, and potential toxicity need to be addressed through systematic preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and unlock the compound's full therapeutic potential.
In conclusion, 2-Bromo-5-(3-bromopropanoyl)mandelic acid (CAS: 1806331-51-0) represents a versatile scaffold in medicinal chemistry with applications ranging from anti-inflammatory agents to targeted cancer therapies. Ongoing research aims to refine its synthesis, elucidate its mechanism of action, and explore its clinical applicability. The compound's future in drug development looks promising, provided that the current challenges are effectively addressed.
1806331-51-0 (2-Bromo-5-(3-bromopropanoyl)mandelic acid) Related Products
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)



